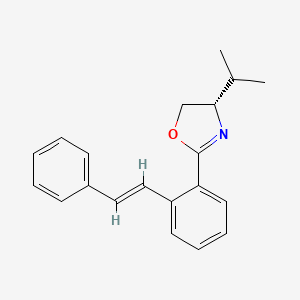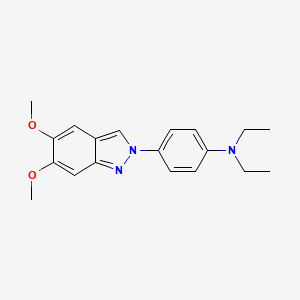![molecular formula C21H16N2O2 B12923672 Ethyl [2,3'-biquinoline]-2'-carboxylate CAS No. 855253-29-1](/img/structure/B12923672.png)
Ethyl [2,3'-biquinoline]-2'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2,3’-biquinoline]-2’-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound features a biquinoline core structure with an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,3’-biquinoline]-2’-carboxylate typically involves multi-step reactions starting from readily available quinoline derivatives. One common method is the Fe-catalyzed three-component reaction, which involves the reaction of 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes several steps, including C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation .
Industrial Production Methods
Industrial production methods for Ethyl [2,3’-biquinoline]-2’-carboxylate are not well-documented in the literature. the Fe-catalyzed three-component reaction mentioned above can be adapted for large-scale synthesis by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
化学反应分析
Types of Reactions
Ethyl [2,3’-biquinoline]-2’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
Ethyl [2,3’-biquinoline]-2’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of Ethyl [2,3’-biquinoline]-2’-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with different chemical properties and applications.
Methyl butyrate: Another ester with distinct uses in the flavor and fragrance industry
Uniqueness
Ethyl [2,3’-biquinoline]-2’-carboxylate is unique due to its biquinoline core structure, which imparts specific electronic and steric properties. This makes it a valuable compound for applications in medicinal chemistry and materials science, where such properties are essential for the desired activity and functionality.
属性
CAS 编号 |
855253-29-1 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
ethyl 3-quinolin-2-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-25-21(24)20-16(13-15-8-4-6-10-18(15)23-20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3 |
InChI 键 |
DDHXTWDTXZCKLM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


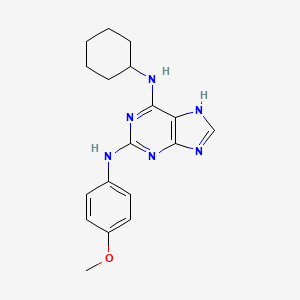
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)
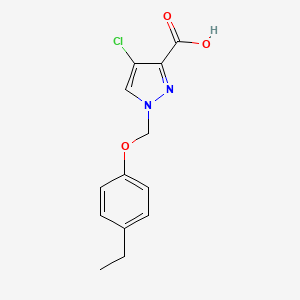
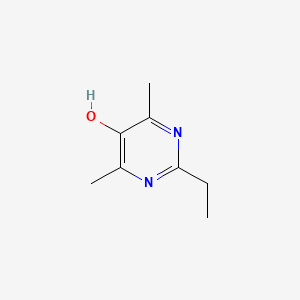
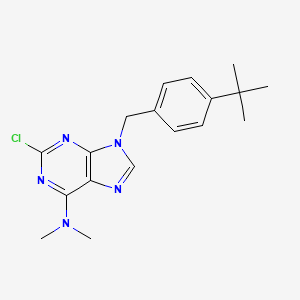
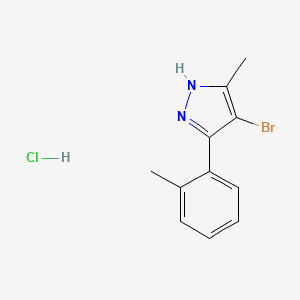
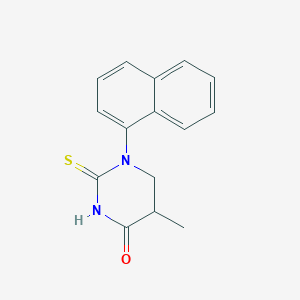
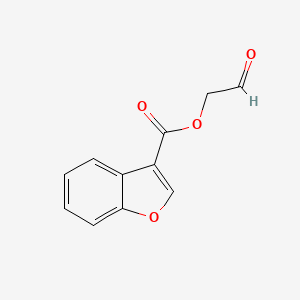
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
